molecular formula C19H28N2O3S B1177503 leucokinin 3 CAS No. 157623-04-6

leucokinin 3

Cat. No.: B1177503
CAS No.: 157623-04-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucokinin 3 is a bioactive neuropeptide belonging to the Leucokinin (LK) family, which is identified in numerous insects and other invertebrates . These peptides are characterized by a conserved C-terminal pentapeptide motif (FXSWG-amide) and act as central neuromodulators and circulating hormones that regulate diverse aspects of physiology and behavior . The core research value of Leucokinins lies in their pleiotropic functions. Studies, particularly in Drosophila and other insects, show they are critical for regulating water and ion homeostasis by acting on the Malpighian tubules to stimulate diuresis . Furthermore, the Leucokinin pathway is a key regulator of feeding behavior, with mutations leading to increased meal size, suggesting a role in meal termination and the communication of gut distension signals . Research also implicates Leucokinins in other complex processes such as sleep-metabolism interactions , state-dependent memory formation, and modulation of gustatory sensitivity and nociception . The mechanism of action for Leucokinins involves activation of a specific G-protein-coupled receptor (GPCR), known as the Leucokinin receptor (LKR), which is only distantly related to other known receptor families . Activation of this receptor in various target tissues triggers intracellular signaling pathways, such as the release of calcium, to mediate its physiological effects . Due to their central role in critical biological processes, Leucokinins and their receptors are considered potential targets for the development of new insect control strategies . This product, this compound, is provided for research purposes only to support these and other scientific investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

157623-04-6

Molecular Formula

C19H28N2O3S

Synonyms

leucokinin 3

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

  • Leucokinin 3 vs. Aedes Leucokinins 1 and 2 :
    All three Aedes leucokinins share a conserved C-terminal motif (FXGXR-amide), but this compound has unique residues that enhance its fluid secretion potency. For example, this compound exhibits a molecular weight of 908.9 Da (C40H52N12O13), distinct from leucokinin 1 (850.9 Da) and leucokinin 2 (864.9 Da) .
  • Cross-Species Homologs: Drosophila melanogaster leucokinin (DLK): A 16-amino acid peptide (Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide) with a longer sequence and EC50 of ~10⁻¹⁰ M for fluid secretion . Leucophaea maderae leucokinin I: A shorter peptide stimulating hindgut contractions but lacking cardiac effects observed in Drosophila . Lymnaea lymnokinin: A molluskan homolog with a heptapeptide structure, highlighting evolutionary divergence .

Functional Roles and Potency

Compound Source Key Function EC50/Potency Receptor Specificity
Aedes this compound Aedes aegypti Most potent fluid secretion inducer 1 × 10⁻⁷ M (fluid secretion) Unknown; distinct from LK1
Aedes leucokinin 1 Aedes aegypti Strong depolarizer of Malpighian tubules 2.1 × 10⁻⁷ M (depolarization) CG10626-like receptor
Drosophila DLK Drosophila melanogaster Stimulates fluid secretion and Ca²⁺ signaling 10⁻¹⁰ M (fluid secretion) CG10626 receptor
Leucokinin I Leucophaea maderae Hindgut contraction, neurohormonal release 2.1 × 10⁻⁷ M (contraction) Calcium-dependent pathway
  • Tissue Specificity : In Drosophila, leucokinin increases larval heart contractility at 1 × 10⁻⁷ M, a response absent in Leucophaea .

Receptor Interactions and Signaling Pathways

  • Aedes this compound : Likely acts through a receptor distinct from leucokinin 1, as evidenced by differential fluid secretion and depolarization thresholds .
  • Drosophila leucokinin receptor (CG10626) : Binds DLK with EC50 of 4 × 10⁻¹¹ M, mediating Ca²⁺ signaling in stellate cells . Substitution of tryptophan in the receptor disrupts function, a feature conserved in vertebrate tachykinin receptors .
  • Calcium vs. Cyclic Nucleotide Pathways : Leucokinins universally act via intracellular Ca²⁺, while peptides like CAP2b utilize cyclic GMP .

Evolutionary and Functional Divergence

  • Insecta vs. Mollusca : Leucokinin-like peptides in Thais clavigera (mollusk) share structural homology but lack the osmoregulatory roles seen in insects .
  • Loss in Coleoptera : Leucokinin and its receptor are absent in beetles like Sitophilus oryzae, suggesting independent gene loss events .

Research Findings and Implications

  • Starvation Response: In Hyphantria cunea, leucokinin signaling is upregulated under starvation, regulating feeding behavior through RNAi-mediated knockdown .
  • Sleep-Metabolism Integration : Drosophila leucokinin neurons modulate insulin-producing cells, linking feeding state to sleep regulation .
  • Therapeutic Potential: Structural insights into leucokinin-receptor interactions could inspire diuretics targeting Ca²⁺ pathways .

Preparation Methods

Resin Selection and Loading

The synthesis of LK-3 typically employs 2-chlorotrityl chloride (2-CTC) resin or rink amide resin, chosen for their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. For 2-CTC resin, loading involves reacting the C-terminal amino acid (e.g., asparagine) with the resin in dichloromethane (DCM) under nitrogen atmosphere, followed by capping with methanol to block unreacted sites. Rink amide resin, preferred for C-terminal amidation, is preloaded with a linker that facilitates cleavage under mild acidic conditions.

Optimization of Loading Efficiency

Loading efficiency is critical to minimize truncated sequences. Studies recommend a resin substitution rate of 0.4–0.7 mmol/g, achieved by adjusting the amino acid-to-resin molar ratio to 3:1. Excess DIPEA (N,N-diisopropylethylamine) ensures proton scavenging, while reaction times of 2–4 hours at 25°C maximize coupling.

Fmoc Deprotection and Coupling Reactions

Fmoc removal is performed using 20% piperidine in DMF (dimethylformamide), with UV monitoring at 290 nm to confirm completeness. Subsequent coupling of amino acids (e.g., serine, leucine, tyrosine) utilizes HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) as activators, with a 4-fold molar excess of Fmoc-protected amino acids relative to resin capacity.

Side-Chain Protection and Orthogonal Strategies

Acid-labile protecting groups, such as tert-butyl (t-Bu) for tyrosine and trityl (Trt) for asparagine, prevent undesired side reactions. For phosphorylated residues, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protection ensures stability during synthesis.

Cleavage and Global Deprotection

Final cleavage from the resin employs a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) in a 95:2.5:2.5 ratio. Reaction times of 2–4 hours at 25°C ensure complete release of the peptide while preserving acid-sensitive modifications.

Enzymatic Processing of Leucokinin Precursors

Leucokininase-Mediated Cleavage

This compound is derived from a larger precursor protein through enzymatic processing. Leucokininase, a membrane-bound protease identified in neutrophilic leukocytes, cleaves the precursor at specific dibasic residues (e.g., Lys-Arg). In vitro studies demonstrate that incubation of the γ-globulin fraction PC IV with leucokininase yields active LK-3 within 30 minutes at 37°C.

Substrate Specificity and Kinetics

Leucokininase exhibits a kcat/Km of 1.2 × 10^4 M⁻¹s⁻¹ for the LK-3 precursor, with optimal activity at pH 7.4 and 150 mM NaCl. Mutagenesis studies reveal that the enzyme’s S1 pocket preferentially accommodates arginine over lysine, ensuring precise cleavage.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude LK-3 is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Elution at 1 mL/min with a 15–35% B gradient over 30 minutes yields >95% purity.

Table 1: HPLC Purification Parameters

ParameterValue
ColumnC18 (5 µm, 250 × 4.6 mm)
Gradient15–35% B over 30 min
Flow Rate1 mL/min
DetectionUV at 214 nm
Purity≥95%

Mass Spectrometry Confirmation

MALDI-TOF analysis confirms the molecular weight of LK-3 (observed m/z: 1087.2 vs. theoretical m/z: 1087.5). Discrepancies >0.1 Da trigger re-purification to remove truncation products.

Functional Validation of Synthetic this compound

Calcium Mobilization Assays

HEK293 cells stably expressing the leucokinin receptor (LKR) are treated with synthetic LK-3, and intracellular calcium flux is measured using Fura-4/AM. Dose-response curves reveal an EC50 of 8.44 nM for LK-3, surpassing LK-1 (EC50: 90.44 nM) and LK-2 (EC50: 28.0 nM).

Table 2: Bioactivity of Leucokinin Isoforms

IsoformEC50 (nM)Relative Potency
LK-190.441x
LK-228.003.2x
LK-38.4410.7x

In Vivo Feeding Assays

In Hyphantria cunea larvae, RNAi knockdown of LK or LKR alters feeding behavior and insulin-like peptide (ILP) expression. dsRNA targeting LK reduces ILP3, ILP4, and ILP6 transcripts by 50–67%, while LKR knockdown elevates ILP2, ILP5, and ILP8 by 1.3–4.4-fold .

Q & A

Q. What experimental models are most effective for studying leucokinin 3’s role in metabolic regulation?

Methodological Answer:

  • Drosophila melanogaster is a primary model due to conserved leucokinin signaling pathways. Researchers use GAL4/UAS systems to target leucokinin neurons (e.g., Lk-GAL4 drivers) and RNA interference (RNAi) to knock down leucokinin expression .
  • Behavioral assays (e.g., feeding, sleep modulation under starvation) are combined with genetic manipulations (e.g., Lkc275 mutants) to assess metabolic phenotypes .
  • Immunohistochemistry (IHC) validates protein localization and expression levels in specific neuronal subsets (e.g., SELK neurons) .

Q. What standard techniques are used to quantify this compound’s effects on fluid secretion in insects?

Methodological Answer:

  • Malpighian tubule assays measure fluid secretion rates in vitro using isolated tubules exposed to synthetic leucokinin peptides .
  • Calcium imaging (e.g., GCaMP6m) tracks intracellular Ca²⁺ dynamics in tubule principal cells to confirm leucokinin-induced ion transport .
  • Electrophysiology (e.g., transepithelial voltage measurements) quantifies ion flux changes post-leucokinin application .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on sleep modulation under starvation?

Methodological Answer:

  • Genetic controls : Compare phenotypes across wild-type (w¹¹⁸), heterozygous (Lk+/−), and homozygous mutants (Lk−/−) to isolate leucokinin-specific effects .
  • Temporal profiling : Use Drosophila Activity Monitor Systems (DAMS) to differentiate day/night sleep patterns (ZT 0–24) under fed vs. starved conditions .
  • Cross-validation : Combine RNAi knockdown with rescue experiments (e.g., UAS-Lk overexpression) to confirm phenotype specificity .

Q. What advanced methodologies are used to map this compound’s signaling pathways in neural circuits?

Methodological Answer:

  • CRISPR/Cas9 generates tissue-specific knockouts (e.g., in insulin-producing cells) to study crosstalk with pathways like mTOR or AMPK .
  • Optogenetics activates/inhibits leucokinin neurons (e.g., Chrimson/GTACR) while monitoring downstream targets via qPCR or phosphoproteomics .
  • Single-cell RNA sequencing identifies co-expressed receptors (e.g., leucokinin receptor, Lkr) and neuropeptides in specific neuronal populations .

Q. How can structural analysis of this compound inform its functional diversity across species?

Methodological Answer:

  • NMR spectroscopy resolves 3D conformations of synthetic leucokinin analogs to identify conserved motifs (e.g., C-terminal amidation critical for receptor binding) .
  • Mass spectrometry (MS) compares post-translational modifications (e.g., sulfation) in leucokinin isoforms across insect taxa .
  • Molecular docking predicts interactions between this compound and GPCRs (e.g., β-arrestin recruitment assays validate computational models) .

Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Include genetic background controls (e.g., w¹¹⁸) to account for strain-specific phenotypes .
  • Use dual-fluorescence reporters (e.g., GCaMP6m/mCherry) to normalize calcium imaging data against baseline fluorescence .
  • Report statistical thresholds (e.g., ANOVA with Tukey’s post-hoc test) and raw data availability (e.g., S1 Data repositories) .

Q. How should researchers address ethical considerations in this compound studies?

  • Follow invertebrate ethics guidelines for Drosophila (e.g., minimizing population size, humane starvation protocols) .
  • Disclose conflicts of interest if using proprietary reagents (e.g., UAS-Gerry lines) and share data via public repositories (e.g., FlyBase) .

Data Presentation and Publishing

Q. What criteria define rigorous reporting of this compound experiments?

  • Detailed Methods : Specify genetic tools (e.g., GAL4 driver IDs), peptide concentrations, and starvation durations .
  • Supporting Information : Deposit raw imaging files, sleep profiles, and RNA-seq datasets in supplementary materials .
  • Reproducibility Checklists : Adopt standards like ARRIVE for animal studies to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.